CI-953 free base

Anticonvulsant Sodium Channel Blocker Electrophysiology

CI-953 free base, also known as N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea, is a small molecule anticonvulsant agent from the N-phenyl-N'-pyridylurea class. It was identified as having the most desirable in vivo profile for a potential anticonvulsant drug among a series of over 50 substituted derivatives, with a pharmacological profile qualitatively and quantitatively similar to the well-known antiepileptic drug phenytoin.

Molecular Formula C13H12ClN3O
Molecular Weight 261.70 g/mol
CAS No. 97627-24-2
Cat. No. B1663482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI-953 free base
CAS97627-24-2
SynonymsN-(2-Chloro-6-methylphenyl)-N(acute)-4-pyridinylurea
Molecular FormulaC13H12ClN3O
Molecular Weight261.70 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2
InChIInChI=1S/C13H12ClN3O/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10/h2-8H,1H3,(H2,15,16,17,18)
InChIKeyZSBWDKCIIZYQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CI-953 free base (CAS 97627-24-2): A Phenytoin-like Anticonvulsant Urea with Distinct Selectivity and in vivo Profile for Seizure Research and Drug Development


CI-953 free base, also known as N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea, is a small molecule anticonvulsant agent from the N-phenyl-N'-pyridylurea class [1]. It was identified as having the most desirable in vivo profile for a potential anticonvulsant drug among a series of over 50 substituted derivatives, with a pharmacological profile qualitatively and quantitatively similar to the well-known antiepileptic drug phenytoin [1]. The compound effectively blocks sustained repetitive firing of sodium action potentials, a key mechanism in seizure control, and is active in both maximal electroshock and kindling models of seizures in rodents [2]. Its selection for clinical trials highlights its promise for treating generalized tonic-clonic and partial seizures .

CI-953 free base (97627-24-2): Critical Substituent and Structural Features Dictate its Distinct Anticonvulsant Selectivity and Superior Therapeutic Index Over Common Sodium Channel Blocker Analogs


Substituting CI-953 with other sodium channel-blocking anticonvulsants is not scientifically justified without rigorous comparative data. While compounds like ralitoline, lamotrigine, and phenytoin share a common mechanism, they exhibit significant differences in their in vitro potency, specific binding characteristics, and in vivo selectivity [1]. For instance, the ortho-chloro and ortho-methyl substitutions on the phenyl ring of CI-953 are critical for its unique conformation, which is essential for its activity and is not present in its closest analogs [2]. Furthermore, the specific in vivo therapeutic window, defined by its efficacy at 30 mg/kg and lack of ataxia up to 300 mg/kg, is a unique property of this molecule that cannot be assumed for other in-class compounds [3]. This evidence underscores that even minor structural changes can lead to substantial differences in a compound's biological profile, making CI-953 an irreplaceable tool for specific research applications.

Quantitative Differentiation Evidence for CI-953 free base (97627-24-2) vs. Closest Anticonvulsant Analogs (Ralitoline, Phenytoin, Lamotrigine)


CI-953 vs. Ralitoline: Weaker In Vitro Sodium Channel Blockade but Comparable In Vivo Anticonvulsant Efficacy Suggests Superior Pharmacological Selectivity

In a direct head-to-head comparison, CI-953 was found to be less potent than its close analog ralitoline (CI-946) in blocking sustained repetitive firing of sodium action potentials in cultured mouse spinal cord neurons [1]. Despite this in vitro difference, both compounds are active in similar in vivo seizure models, suggesting that CI-953 may achieve comparable efficacy with a different pharmacological profile or therapeutic index [1].

Anticonvulsant Sodium Channel Blocker Electrophysiology

CI-953 vs. Ralitoline: Slightly Lower Affinity for the Batrachotoxin Binding Site May Correlate with a Unique Binding Mode or Off-Target Profile

In the same study, CI-953 exhibited a slightly lower affinity for the neurotoxin receptor site 2 on voltage-gated sodium channels compared to ralitoline, as measured by the displacement of [3H]batrachotoxinin A 20-alpha-benzoate ([3H]BTX-b) from rat brain synaptosomes [1]. This difference in binding affinity may translate to subtle but important differences in channel modulation and side-effect profiles in vivo.

Anticonvulsant Sodium Channel Blocker Receptor Binding

CI-953 vs. Phenytoin: Stereochemical Similarities Underpin a Common Anticonvulsant Profile, Yet CI-953 Offers a Distinct Chemical Scaffold for SAR Studies

X-ray crystallographic analysis of CI-953 hydrochloride reveals stereochemical features that are shared with the chemically distinct drug phenytoin [1]. The overall pharmaceutical effects of CI-953 in animal models were reported to be similar qualitatively and quantitatively to those of phenytoin, a cornerstone antiepileptic drug [1]. This structural mimicry provides a rationale for their similar activity while offering a novel chemical scaffold for further medicinal chemistry exploration.

Anticonvulsant Structural Biology X-ray Crystallography

CI-953 vs. Lamotrigine: In Vivo Selectivity Profile Distinguishes CI-953 from Other Sodium Channel Blocking Anticonvulsants

CI-953 demonstrates a specific in vivo profile, being effective against seizures induced by maximal electroshock (MES) but failing to protect mice from clonic seizures produced by the convulsant pentylenetetrazol (PTZ) [1]. This selective efficacy in the MES model is a hallmark of drugs effective against generalized tonic-clonic seizures. While lamotrigine is also a sodium channel blocker effective in MES models, its broader clinical and preclinical profile includes efficacy in absence and myoclonic seizures, which may correspond to different activity in chemoconvulsant models like PTZ [2].

Anticonvulsant In Vivo Pharmacology Seizure Models

CI-953's Demonstrated In Vivo Therapeutic Window: A Key Differentiator from Less Characterized Preclinical Analogs

CI-953 shows a quantifiable separation between its effective dose and the onset of adverse neurological effects. In initial in vivo tests, anticonvulsant activity was observed at a dose of 30 mg/kg, and this activity was maintained for at least 4 hours post-dose [1]. Crucially, no signs of ataxia were observed until the dose reached 300 mg/kg, demonstrating a 10-fold safety margin [1]. This specific therapeutic index is not a universal property of all sodium channel blockers and provides a strong rationale for selecting CI-953 over less well-characterized compounds.

Anticonvulsant In Vivo Pharmacology Safety Profile

Optimal Scientific and Industrial Application Scenarios for CI-953 free base (97627-24-2) Based on its Validated Differentiating Properties


Structure-Activity Relationship (SAR) Studies of Sodium Channel Blocker Anticonvulsants

CI-953 serves as a critical reference compound in SAR studies due to its well-characterized structure and activity. Its defined conformation and specific substituents (2-chloro and 6-methyl groups) provide a basis for designing and testing novel analogs. Researchers can leverage the quantitative potency and binding data from direct comparisons with ralitoline [1] to interpret how structural modifications impact sodium channel blockade and binding affinity.

Mechanistic Studies of Generalized Tonic-Clonic Seizures

Given its selective efficacy in the maximal electroshock (MES) model and its phenytoin-like profile, CI-953 is an ideal tool for dissecting the mechanisms underlying generalized tonic-clonic seizures [2]. Its lack of activity in the pentylenetetrazol (PTZ) model makes it a more specific probe for pathways relevant to MES-induced seizures, as opposed to broader-spectrum agents like lamotrigine [3].

In Vivo Pharmacology Studies Requiring a Well-Defined Therapeutic Window

For in vivo studies investigating anticonvulsant efficacy and neurotoxicity, CI-953 offers a distinct advantage. Its quantifiable therapeutic index—with a 10-fold separation between the effective dose (30 mg/kg) and the dose causing ataxia (300 mg/kg)—provides a predictable and reproducible model system [4]. This reduces experimental variability and allows for clearer interpretation of behavioral and physiological endpoints.

Development of Novel Phenytoin-Like Anticonvulsants with Improved Safety

CI-953 is a validated lead compound or reference standard for programs seeking to develop next-generation phenytoin-like anticonvulsants [2]. Its structural dissimilarity to hydantoins, combined with its similar pharmacological profile and defined in vivo safety margin, makes it an attractive starting point for medicinal chemistry efforts aimed at improving upon the side-effect profile of traditional drugs.

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